molecular formula C9H10N2O2S B177737 Benzoic acid, 3-[[imino(methylthio)methyl]amino]-(9CI) CAS No. 197792-82-8

Benzoic acid, 3-[[imino(methylthio)methyl]amino]-(9CI)

Katalognummer: B177737
CAS-Nummer: 197792-82-8
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: YARJHZVOPBMSSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Carboxyphenyl)-s-methylisothiourea is an organic compound that features a carboxyphenyl group attached to a methylisothiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carboxyphenyl)-s-methylisothiourea typically involves the reaction of 3-carboxyphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Carboxyphenyl isothiocyanate+MethylamineN-(3-Carboxyphenyl)-s-methylisothiourea\text{3-Carboxyphenyl isothiocyanate} + \text{Methylamine} \rightarrow \text{N-(3-Carboxyphenyl)-s-methylisothiourea} 3-Carboxyphenyl isothiocyanate+Methylamine→N-(3-Carboxyphenyl)-s-methylisothiourea

Industrial Production Methods

Industrial production of N-(3-Carboxyphenyl)-s-methylisothiourea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Carboxyphenyl)-s-methylisothiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiourea group to thiourea or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted isothiourea compounds.

Wissenschaftliche Forschungsanwendungen

N-(3-Carboxyphenyl)-s-methylisothiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Carboxyphenyl)-s-methylisothiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Carboxyphenyl)iminodiacetic acid
  • 4-(3-Carboxyphenyl)picolinic acid
  • N-(3-Carboxyphenyl)maleimide

Uniqueness

N-(3-Carboxyphenyl)-s-methylisothiourea is unique due to its specific structure, which combines a carboxyphenyl group with a methylisothiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

197792-82-8

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

3-[[amino(methylsulfanyl)methylidene]amino]benzoic acid

InChI

InChI=1S/C9H10N2O2S/c1-14-9(10)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H2,10,11)(H,12,13)

InChI-Schlüssel

YARJHZVOPBMSSS-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=CC(=C1)C(=O)O)N

Kanonische SMILES

CSC(=NC1=CC=CC(=C1)C(=O)O)N

Synonyme

Benzoic acid, 3-[[imino(methylthio)methyl]amino]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.